molecular formula C6H12N2O B2594057 (3R,5R)-3,5-dimethylpiperazin-2-one CAS No. 1260619-40-6

(3R,5R)-3,5-dimethylpiperazin-2-one

Cat. No.: B2594057
CAS No.: 1260619-40-6
M. Wt: 128.175
InChI Key: URZBIOXYNMRLJS-RFZPGFLSSA-N
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Description

(3R,5R)-3,5-dimethylpiperazin-2-one is a chiral compound with a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-dimethylpiperazin-2-one typically involves the cyclization of appropriate diamines or amino alcohols under controlled conditions. One common method includes the reaction of 1,2-diaminopropane with acetone in the presence of a suitable catalyst to form the piperazine ring. The reaction conditions often require a solvent such as ethanol and a temperature range of 50-70°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of biocatalysts in industrial settings can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3,5-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines, which can be further utilized in various chemical syntheses .

Scientific Research Applications

(3R,5R)-3,5-dimethylpiperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity or alteration of receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it valuable in stereoselective synthesis and as a chiral ligand in asymmetric catalysis .

Properties

IUPAC Name

(3R,5R)-3,5-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZBIOXYNMRLJS-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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